
1-hexadecylpyridin-1-ium;4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-hexadecylpyridin-1-ium;4-methylbenzenesulfonate is a chemical compound with the molecular formula C28H45NO3S and a molecular weight of 475.7268 g/mol. This compound is a salt formed from the reaction of 1-hexadecylpyridin-1-ium and 4-methylbenzenesulfonic acid. It is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-hexadecylpyridin-1-ium;4-methylbenzenesulfonate can be synthesized through a reaction between 1-hexadecylpyridin-1-ium and 4-methylbenzenesulfonic acid. The reaction typically involves mixing equimolar amounts of the two reactants in a suitable solvent, such as ethanol or methanol, and allowing the reaction to proceed at room temperature. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions using similar conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
1-hexadecylpyridin-1-ium;4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pyridinium ion can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides, thiols, and amines. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridinium salts, while oxidation and reduction reactions may produce oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1-hexadecylpyridin-1-ium;4-methylbenzenesulfonate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a catalyst in organic synthesis, particularly in the preparation of acetals and ketals from aldehydes and ketones.
Biology: It has antimicrobial properties and is used in the formulation of disinfectants and antiseptics.
Medicine: The compound is explored for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: It is used in the production of surfactants and emulsifiers for various industrial applications.
Wirkmechanismus
The mechanism of action of 1-hexadecylpyridin-1-ium;4-methylbenzenesulfonate involves its interaction with biological membranes. The compound’s hexadecyl chain can insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This mechanism is similar to that of other quaternary ammonium compounds, which are known for their antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetylpyridinium Chloride: A quaternary ammonium compound with similar antimicrobial properties.
Benzalkonium Chloride: Another quaternary ammonium compound used as a disinfectant and antiseptic.
Dodecylpyridinium Chloride: A related compound with a shorter alkyl chain, used in similar applications.
Uniqueness
1-hexadecylpyridin-1-ium;4-methylbenzenesulfonate is unique due to its specific combination of a long alkyl chain and a pyridinium ion, which provides it with distinct physicochemical properties and a broad range of applications. Its ability to disrupt biological membranes makes it particularly useful in antimicrobial formulations and drug delivery systems.
Eigenschaften
CAS-Nummer |
34359-90-5 |
|---|---|
Molekularformel |
C28H45NO3S |
Molekulargewicht |
475.7 g/mol |
IUPAC-Name |
1-hexadecylpyridin-1-ium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C21H38N.C7H8O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;1-6-2-4-7(5-3-6)11(8,9)10/h15,17-18,20-21H,2-14,16,19H2,1H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI-Schlüssel |
BUAUZIKFYHTSRC-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


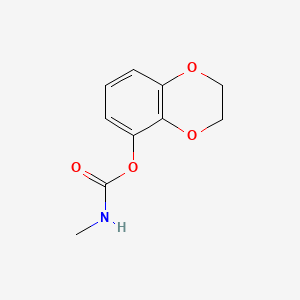


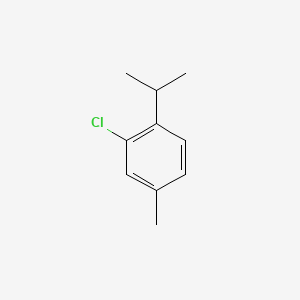

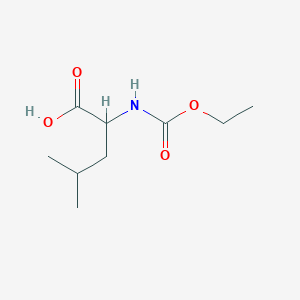
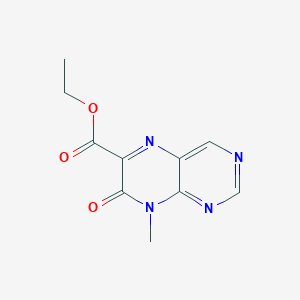
![2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(2-pyridinylmethyl)-ethanesulfonamide](/img/structure/B13738515.png)
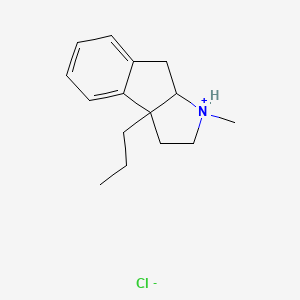
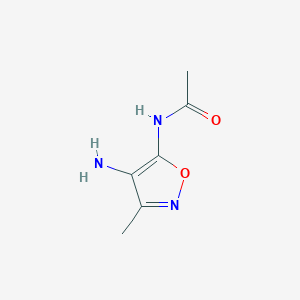
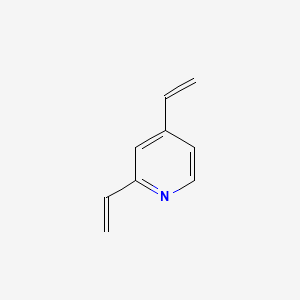
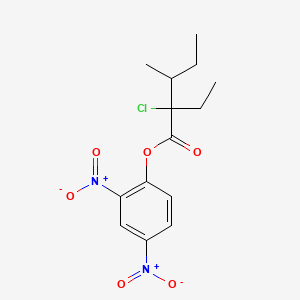
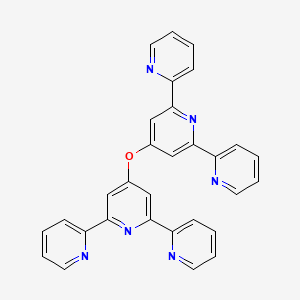
![5-[3-amino-4-[2-amino-4-(3,5-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13738568.png)
